
Mca-PLA-Nva-Dap(Dnp)-AR-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a fluorogenic substrate commonly used in biochemical research. This compound is specifically designed to study the activity of matrix metalloproteinases (MMPs), particularly matrix metalloproteinase-2 (MMP-2) . The compound’s structure allows it to be cleaved by MMPs, resulting in a measurable fluorescent signal, which is useful for monitoring enzyme activity in various biological processes.
Métodos De Preparación
The synthesis of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The synthetic route typically starts with the preparation of individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 undergoes various chemical reactions, primarily involving enzymatic cleavage by matrix metalloproteinases. The compound is designed to be a substrate for MMPs, and its cleavage results in the release of a fluorescent signal. Common reagents used in these reactions include buffer solutions to maintain optimal pH conditions and metal ion cofactors that are essential for MMP activity. The major product formed from these reactions is the cleaved peptide fragment, which can be detected and quantified using fluorescence spectroscopy .
Aplicaciones Científicas De Investigación
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and specificity of MMPs, providing insights into enzyme-substrate interactions. In biology, the compound is employed to investigate the role of MMPs in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer metastasis. In medicine, this compound is utilized in drug discovery and development, particularly in the screening of MMP inhibitors as potential therapeutic agents. Additionally, the compound has industrial applications in the development of diagnostic assays and high-throughput screening platforms .
Mecanismo De Acción
The mechanism of action of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 involves its recognition and cleavage by matrix metalloproteinases. The compound contains a specific peptide sequence that is recognized by MMPs, leading to the hydrolysis of the peptide bond and the release of a fluorescent moiety. This fluorescence can be measured to determine the activity of MMPs in various biological samples. The molecular targets of this compound are primarily the active sites of MMPs, where the enzymatic cleavage occurs .
Comparación Con Compuestos Similares
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 can be compared with other fluorogenic substrates used to study matrix metalloproteinases. Similar compounds include Dnp-PLGLWA-DArg-NH2, which is also a substrate for MMPs such as matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-7, and matrix metalloproteinase-9 . The uniqueness of this compound lies in its specific peptide sequence and the resulting fluorescence properties, which make it particularly suitable for studying matrix metalloproteinase-2 activity. Other similar compounds may have different peptide sequences and fluorescence characteristics, allowing for the study of different MMPs or providing varying levels of sensitivity and specificity .
Propiedades
Fórmula molecular |
C49H68N14O15 |
|---|---|
Peso molecular |
1093.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H68N14O15/c1-7-10-34(45(69)60-36(24-54-32-16-13-29(62(73)74)22-38(32)63(75)76)47(71)56-26(4)43(67)57-33(42(50)66)11-8-17-53-49(51)52)58-44(68)27(5)55-46(70)35(19-25(2)3)59-48(72)37-12-9-18-61(37)40(64)20-28-21-41(65)78-39-23-30(77-6)14-15-31(28)39/h13-16,21-23,25-27,33-37,54H,7-12,17-20,24H2,1-6H3,(H2,50,66)(H,55,70)(H,56,71)(H,57,67)(H,58,68)(H,59,72)(H,60,69)(H4,51,52,53)/t26-,27-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
YFZQNMDPUINDHE-QEFIOWGDSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
SMILES canónico |
CCCC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
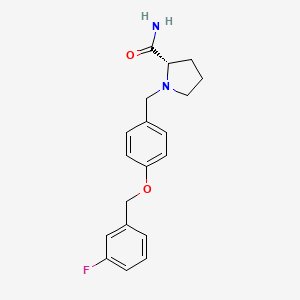


![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
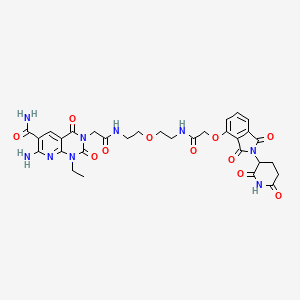
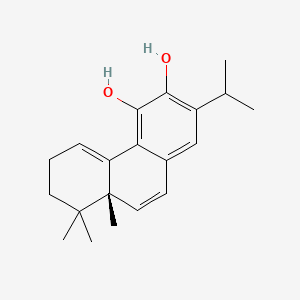
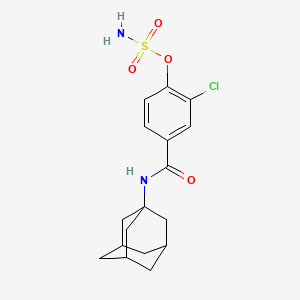
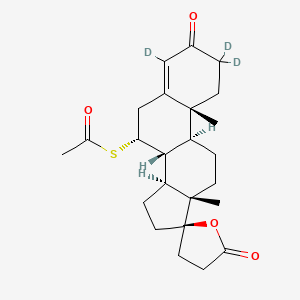

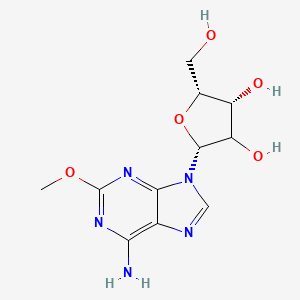
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

